An In-depth Technical Guide to 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
A Note on the Target Compound: This technical guide focuses on the core chemical entity, 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1060802-93-8) . At the time of this writing, a dedicated CAS number for the 2-methyl derivative, 6-(trifluoromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine, could not be identified in publicly accessible databases, suggesting it may be a novel or less-characterized compound. The information presented herein pertains to the well-documented parent compound, which serves as a critical scaffold in medicinal chemistry.
Introduction: The Strategic Importance of a Fluorinated Heterocycle
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, also known as 6-(trifluoromethyl)-7-azaindole, is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (-CF3) group onto the pyrrolo[2,3-b]pyridine scaffold imparts unique physicochemical properties that are highly advantageous in drug design. These properties include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. As a result, this molecule has emerged as a valuable building block in the synthesis of a new generation of therapeutic agents.
The pyrrolo[2,3-b]pyridine core is a bioisostere of indole, found in numerous biologically active compounds. The addition of the trifluoromethyl group at the 6-position significantly modulates the electronic properties of the ring system, influencing its reactivity and intermolecular interactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chemical entity, with a focus on its role in the development of kinase inhibitors.
Physicochemical and Spectroscopic Profile
The key physicochemical properties of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Source |
| CAS Number | 1060802-93-8 | [1] |
| Molecular Formula | C₈H₅F₃N₂ | [1] |
| Molecular Weight | 186.14 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥96% (typically) | [1] |
| Storage | Store at room temperature | [1] |
| InChI Key | FGVVPECRYQTHBY-UHFFFAOYSA-N | [1] |
While detailed experimental spectroscopic data is often proprietary, a general understanding of its expected spectral features can be derived from its structure. Key expected signals would include characteristic resonances for the aromatic protons in ¹H NMR, distinct carbon signals including the trifluoromethyl carbon in ¹³C NMR, and a prominent molecular ion peak in mass spectrometry.
Synthesis and Chemical Reactivity
The synthesis of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives is an active area of research. A common synthetic strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. The reactivity of the pyrrolo[2,3-b]pyridine ring system allows for further functionalization at various positions, enabling the creation of diverse chemical libraries for drug discovery.
A plausible synthetic approach for a related compound, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, has been described and involves the reaction of the starting pyrrolopyridine with an aldehyde, followed by a reduction step.[2] A similar strategy could likely be adapted for the 6-trifluoromethyl isomer.
The following diagram illustrates a generalized synthetic pathway for the functionalization of a trifluoromethyl-substituted 1H-pyrrolo[2,3-b]pyridine core, based on a procedure for a similar derivative.[3]
Caption: Generalized synthetic workflow for the functionalization of a trifluoromethyl-substituted 1H-pyrrolo[2,3-b]pyridine.
The following is a generalized, illustrative protocol for the synthesis of a functionalized derivative based on a published procedure for a similar compound.[3]
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Reaction Setup: To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 mmol) in methanol (7 mL), add the desired R-substituted aldehyde (1.1 mmol) and potassium hydroxide (5 mmol).
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Reaction Conditions: Stir the reaction mixture at 50°C for 5 hours.
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Workup: After the reaction is complete, pour the mixture into water and extract with ethyl acetate.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., 5% MeOH in DCM).
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Reduction Step: The intermediate product is then subjected to a reduction reaction using triethylsilane and trifluoroacetic acid in acetonitrile under reflux for 2 hours to yield the final functionalized product.
Applications in Drug Discovery and Medicinal Chemistry
The 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold is a highly sought-after component in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The unique properties of this scaffold allow for the development of potent and selective inhibitors.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR) and Ataxia Telangiectasia Mutated (ATM) kinase.[3][4] Abnormal activation of the FGFR signaling pathway is a key driver in several types of tumors.[3]
The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from the 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold.
Sources
- 1. 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 1060802-93-8 [sigmaaldrich.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 4. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
